molecular formula C19H16BrN3O2 B8136376 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one

Cat. No.: B8136376
M. Wt: 398.3 g/mol
InChI Key: UJXRLOSRXAGZKO-UHFFFAOYSA-N
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Description

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is a synthetic organic compound belonging to the class of imidazoquinolines. These compounds are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of bromine, methoxy, and methyl groups in its structure contributes to its unique chemical and biological characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one typically involves multiple steps, starting from readily available starting materials. . The reaction conditions often include the use of solvents like pyridine and catalysts to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, including temperature, solvent, and catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents at the bromine position .

Scientific Research Applications

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, its anticancer activity may involve the inhibition of cell proliferation and induction of apoptosis through specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    8-Methoxyquinoline: Shares the methoxy group but lacks the bromine and imidazoquinoline structure.

    8-Hydroxyquinoline: Contains a hydroxyl group instead of methoxy and lacks the bromine and imidazoquinoline structure.

    8-Aminoquinoline: Contains an amino group instead of methoxy and lacks the bromine and imidazoquinoline structure.

Uniqueness

8-Bromo-1-(4-methoxybenzyl)-3-methyl-1H-imidazo[4,5-c]quinolin-2(3H)-one is unique due to the combination of bromine, methoxy, and methyl groups in its structure, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

8-bromo-1-[(4-methoxyphenyl)methyl]-3-methylimidazo[4,5-c]quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O2/c1-22-17-10-21-16-8-5-13(20)9-15(16)18(17)23(19(22)24)11-12-3-6-14(25-2)7-4-12/h3-10H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXRLOSRXAGZKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CN=C3C=CC(=CC3=C2N(C1=O)CC4=CC=C(C=C4)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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